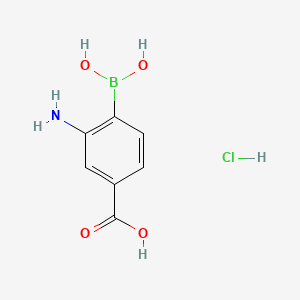

3-Amino-4-boronobenzoic acid hydrochloride

説明

Evolution of Organoboron Compounds in Chemical Research

The journey of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid. wikipedia.orgwikiwand.com Frankland prepared ethylboronic acid through a two-stage process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. wikipedia.orgwikiwand.commolecularcloud.org For many years, the field saw gradual progress. However, the discovery of hydroboration by H.C. Brown (Nobel Prize in Chemistry, 1979) and the development of the palladium-catalyzed cross-coupling reaction by Akira Suzuki (Nobel Prize in Chemistry, 2010), known as the Suzuki-Miyaura coupling, marked a new era for organoboron compounds. acs.orgboronmolecular.com These groundbreaking discoveries transformed boronic acids from chemical curiosities into one of the most versatile and widely used classes of reagents in organic synthesis. acs.orgnih.gov

Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, which may have slowed their adoption in medicinal chemistry. nih.gov However, this perception has been largely demystified, especially with the approval of boron-containing pharmaceuticals like bortezomib (B1684674) (Velcade), a proteasome inhibitor used in cancer therapy. wikipedia.orgnih.gov Today, organoboron compounds, particularly boronic acids and their esters, are recognized for their stability, low toxicity, and diverse reactivity. nih.gov

Strategic Importance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids, which have the general formula R-B(OH)₂, are cornerstones of modern organic synthesis due to their remarkable versatility and stability. molecularcloud.org Their most prominent role is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. boronmolecular.comnih.govbohrium.com This reaction, which couples a boronic acid with an organohalide in the presence of a palladium catalyst, has become a go-to strategy for constructing complex molecular architectures, including biaryls, which are common motifs in pharmaceuticals and agrochemicals. boronmolecular.comnbinno.comresearchgate.net

The advantages of using boronic acids in synthesis are numerous:

Stability: They are generally stable to air and moisture, making them easy to handle and store. nih.govchem-soc.si

Low Toxicity: Boronic acids and their byproducts (boric acid) generally exhibit low toxicity, contributing to greener chemical processes. nih.gov

Functional Group Tolerance: The Suzuki-Miyaura reaction conditions are typically mild and tolerate a wide range of functional groups, minimizing the need for protecting groups. nih.gov

Commercial Availability: A vast array of boronic acids with diverse substitution patterns is commercially available, facilitating their use in various research and industrial applications. wikipedia.org

Beyond the Suzuki-Miyaura coupling, boronic acids participate in a wide range of other important transformations, including Chan-Lam coupling (for C-N and C-O bond formation), Petasis reactions, and as catalysts in their own right. researchgate.netacs.org Recently, it has been recognized that arylboronic acids can also serve as precursors to aryl radicals, opening up new avenues for chemical transformations. bohrium.comrsc.org

Overview of Functionalized Arylboronic Acids as Versatile Molecular Scaffolds

Functionalized arylboronic acids, which bear additional reactive groups on the aromatic ring, are exceptionally versatile molecular scaffolds. The presence of these functional groups allows for further chemical modifications, enabling the construction of highly complex and diverse molecular structures. These compounds are crucial building blocks in several scientific domains:

Medicinal Chemistry: Many drug candidates and approved medicines contain the arylboronic acid moiety or are synthesized using arylboronic acid intermediates. nih.govnbinno.com The boronic acid group can act as a pharmacophore, interacting with biological targets such as the active sites of enzymes. wikipedia.orgacs.org For instance, they are known to bind to serine residues in proteases. wikipedia.org The approval of drugs like bortezomib, ixazomib, and vaborbactam (B611620) has spurred significant interest in this area. nih.gov

Materials Science: Arylboronic acid-functionalized materials are used in the development of sensors, particularly for saccharides. molecularcloud.orgboronmolecular.comrsc.org This application leverages the ability of the boronic acid group to form reversible covalent bonds with diols, such as those found in sugars. wikipedia.orgrsc.org These interactions are being explored for glucose monitoring systems. molecularcloud.org They are also used to create stimuli-responsive polymers and hydrogels. rsc.org

Chemical Biology: Arylboronic acids are employed as probes to study biological systems. chem-soc.si Their ability to selectively bind to specific biomolecules makes them valuable tools for molecular recognition and sensing applications. boronmolecular.com

The strategic placement of functional groups, such as amino (-NH₂), hydroxyl (-OH), or carboxyl (-COOH) groups, on the arylboronic acid framework provides handles for creating bioconjugates, attaching molecules to solid supports, or building intricate supramolecular assemblies. chem-soc.siresearchgate.net

Contextualizing 3-Amino-4-boronobenzoic Acid Hydrochloride within Advanced Boronic Acid Research

This compound belongs to the class of trifunctional arylboronic acids, possessing an amino group, a carboxylic acid group, and a boronic acid group. This specific arrangement of functional groups makes it a highly valuable and specialized building block in advanced chemical synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

The presence of three distinct functional groups on a single benzene (B151609) ring offers significant synthetic potential:

The boronic acid group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The amino group can be acylated, alkylated, or used to form amides, sulfonamides, or engage in other nitrogen-based coupling chemistries.

The carboxylic acid group can be converted into esters, amides, or other acid derivatives.

This trifunctional nature allows for orthogonal chemical strategies, where each functional group can be reacted selectively under different conditions. This capability is highly sought after in the synthesis of complex target molecules, such as pharmaceuticals or functional materials, where precise control over the molecular architecture is critical. For example, similar aminobenzoic acids are used as reagents in the preparation of novel heterocyclic derivatives with potential biological activity. chemicalbook.com The synthesis of related compounds, such as 3-amino-4-hydroxybenzoic acid, often involves the reduction of a nitro group to an amino group, a common strategy in the preparation of such substituted anilines. google.comchemicalbook.com

Research involving aminoboronic acids is an active field, with applications in the development of enzyme inhibitors and other biologically active molecules. scholaris.caresearchgate.net The combination of an amino acid-like fragment (the aminobenzoic acid part) with the unique properties of the boronic acid group positions this compound as a scaffold of significant interest for creating novel chemical entities with tailored properties for advanced research applications.

Structure

2D Structure

特性

IUPAC Name |

3-amino-4-boronobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4.ClH/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;/h1-3,12-13H,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRENJNMVSRNRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656977 | |

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-60-4 | |

| Record name | 3-Amino-4-boronobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Boronobenzoic Acid Hydrochloride and Its Structural Analogues

Direct Borylation Approaches for Aromatic Rings

Direct borylation methods involve the introduction of a boronic acid or boronic ester group onto an aromatic ring that already contains the amino and carboxylic acid functionalities, or precursors thereof. These methods are often favored for their efficiency and atom economy.

Metal-Catalyzed C-H Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. quora.com For the synthesis of compounds like 3-amino-4-boronobenzoic acid, achieving the desired regioselectivity is a key challenge. The directing effects of the amino and carboxyl groups play a crucial role. While iridium-catalyzed borylation often favors the meta and para positions, specific ligands and directing groups can be employed to achieve ortho-selectivity. quora.com For instance, the use of a methylthiomethyl protecting group on the amine has been shown to direct iridium-catalyzed borylation to the ortho position of aniline (B41778) derivatives. quora.com

Another approach involves the ruthenium-catalyzed ortho-C-H arylation of benzoic acids, which could be adapted for borylation. masterorganicchemistry.com The carboxylate group acts as a directing group, facilitating functionalization at the adjacent C-H bond.

| Catalyst System | Substrate Type | Key Features |

| [Ir(OMe)COD]₂ / Bipyridine Ligand | Phenol and Aniline Derivatives | Can achieve ortho-selective borylation with appropriate directing groups. quora.com |

| [(p-cym)RuCl₂]₂ / PEt₃·HBF₄ | Benzoic Acids | Carboxylate-directed ortho-functionalization. masterorganicchemistry.com |

Lithium-Halogen Exchange Followed by Borate (B1201080) Quenching

A well-established method for the synthesis of arylboronic acids is the lithium-halogen exchange of an aryl halide, followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate. nih.gov This method is highly effective but requires low temperatures to manage the reactivity of the organolithium intermediates. nih.gov For the synthesis of 3-amino-4-boronobenzoic acid, a suitable starting material would be a 3-amino-4-halobenzoic acid derivative. The amino and carboxylic acid groups would likely require protection to be compatible with the strongly basic organolithium reagents.

The reaction proceeds via the formation of an aryllithium intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Subsequent hydrolysis yields the desired boronic acid. The choice of the halogen (iodine or bromine) can influence the rate of the exchange reaction, with iodine generally being more reactive.

| Precursor | Reagents | Key Conditions |

| Protected 3-Amino-4-halobenzoic acid | 1. n-BuLi or t-BuLi2. B(OMe)₃3. Acidic workup | Low temperature (e.g., -78 °C), anhydrous conditions. |

| 4-Bromo-3-nitrobenzoic acid | 1. n-BuLi or t-BuLi2. B(OMe)₃3. Acidic workup | Low temperature, subsequent reduction of the nitro group would be required. quora.comquora.com |

Palladium-Catalyzed Cross-Coupling with Diboronic Acid Reagents

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a milder alternative to the lithium-halogen exchange method for the synthesis of arylboronic acids from aryl halides. biosynth.com This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand, a base, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentyl glycolato)diboron. biosynth.comnih.gov

The synthesis of 3-amino-4-boronobenzoic acid hydrochloride via this method would likely start from a protected 3-amino-4-halobenzoic acid. The reaction tolerates a wide range of functional groups, but protection of the amine and carboxylic acid may still be necessary to avoid side reactions and improve yields. nih.gov

| Catalyst System | Boron Reagent | Substrate Scope |

| Pd(OAc)₂ / SPhos or other phosphine ligands | Bis(pinacolato)diboron (B₂pin₂) | Aryl and heteroaryl halides (Cl, Br, I). biosynth.com |

| XPhos-Pd-G2 | Tetrakis(dimethylamino)diboron | Aryl and heteroaryl halides. biosynth.com |

Functional Group Interconversion Strategies on Precursors

This approach involves starting with a molecule that already contains the boron functionality or a precursor to it, and then carrying out transformations to introduce or modify the other functional groups.

Amine Group Introduction and Protection Schemes

A common strategy is to start with a nitro-substituted aromatic compound, which can then be reduced to the corresponding amine. For example, 4-bromo-3-nitrobenzoic acid can be synthesized and then the nitro group can be reduced to an amine using various reducing agents like tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or zinc in acidic medium. quora.comgoogle.comniscpr.res.inmasterorganicchemistry.com The resulting 3-amino-4-bromobenzoic acid can then undergo a palladium-catalyzed borylation as described in section 2.1.3.

Protecting groups for amines are crucial in multi-step syntheses to prevent unwanted side reactions. masterorganicchemistry.com Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. organic-chemistry.org

| Precursor | Reaction | Key Features |

| 4-Halogen-3-nitrobenzoic acid | Nitro group reduction (e.g., SnCl₂, H₂/Pd-C) | A versatile method for introducing the amine group. google.comniscpr.res.in |

| 3-Aminobenzoic acid | Halogenation | Direct halogenation of 3-aminobenzoic acid can be challenging due to the activating nature of the amino group, often leading to multiple substitutions. jru.edu.in |

Carboxyl Group Derivatization and Selective Transformations

The carboxylic acid group in the starting materials or intermediates often requires protection, especially when using organometallic reagents or certain coupling conditions. Esterification is a common protection strategy, with methyl or ethyl esters being frequently used. ug.edu.pl These esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

In some synthetic routes, the carboxyl group can be introduced at a later stage. For example, starting from a halogenated aniline derivative, the boronic acid group can be introduced, followed by carboxylation. However, direct carboxylation of an aryllithium or Grignard reagent derived from a protected amino-substituted aryl halide is a more common approach.

| Functional Group | Protection Strategy | Deprotection Conditions |

| Carboxylic Acid | Methyl or Ethyl Ester | Acid or base-catalyzed hydrolysis. ug.edu.pl |

| Carboxylic Acid | Benzyl Ester | Hydrogenolysis. ug.edu.pl |

Conversion of Nitro-Aromatic Precursors to Amino-Boronic Acid Derivatives

The synthesis of amino-boronic acid derivatives, such as 3-amino-4-boronobenzoic acid, frequently employs the chemical reduction of a corresponding nitro-aromatic precursor. This transformation is a critical step, as nitration of aromatic rings is a well-established method for introducing a nitrogen-containing functional group, which can subsequently be converted to an amine. The presence of the boronic acid moiety requires careful selection of reduction conditions to avoid deboronation or other unwanted side reactions.

Two primary methods have proven effective for this conversion: catalytic hydrogenation and chemical reduction with metals in acidic media.

Catalytic Hydrogenation: This is a widely used and often high-yielding method for the reduction of nitroarenes. The process involves treating the nitro-aromatic precursor with hydrogen gas (H₂) in the presence of a metal catalyst. For substrates containing boronic acids, palladium on carbon (Pd/C) is a common and effective catalyst. The reaction is typically carried out in a solvent such as water or ethanol (B145695). For the synthesis of hydrochloride salts, the reaction can be performed in the presence of hydrochloric acid, or the acid can be added after the reduction is complete. A process analogous to the synthesis of 3-amino-4-boronobenzoic acid involves the reduction of 4-hydroxy-3-nitrobenzoic acid using 5% palladium on carbon under hydrogen gas at elevated temperatures (95°C) to yield 3-amino-4-hydroxybenzoic acid hydrochloride. epo.org This method is generally clean and avoids the use of stoichiometric amounts of harsh chemical reductants.

Chemical Reduction: An alternative, classical approach involves the use of a metal in the presence of a strong acid. A historical method for preparing 3-amino-4-hydroxybenzoic acid, a close analogue, involves the reduction of 3-nitro-4-hydroxybenzoic acid with tin (Sn) and hydrochloric acid (HCl). epo.org While effective, this method generates metallic waste streams that require disposal. Other reagents, such as zinc powder in the presence of a base, have also been used to reduce nitro groups in the synthesis of related benzamide (B126) structures. google.com

The choice of method depends on factors such as substrate compatibility, desired purity, scalability, and environmental considerations. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher efficiency on an industrial scale.

| Method | Precursor Example | Reagents and Conditions | Product Example | Key Features |

| Catalytic Hydrogenation | 4-Hydroxy-3-nitrobenzoic acid | 5% Pd/C, H₂ gas, H₂O, HCl, 95°C | 3-Amino-4-hydroxybenzoic acid hydrochloride | High yield, clean reaction, scalable, avoids stoichiometric metal waste. epo.org |

| Chemical Reduction | 4-Hydroxy-3-nitrobenzoic acid | Sn, HCl | 3-Amino-4-hydroxybenzoic acid hydrochloride | Classic method, effective but generates metal waste. epo.org |

| Chemical Reduction | 3-Nitro-4-chloro-N-arylbenzamide | Zinc powder, NaOH | 3-Amino-4-chloro-N-arylbenzamide | Used for specific amide derivatives, operates under basic conditions. google.com |

Stereoselective Synthesis of Enantiomeric Boronophenylalanine Derivatives

While 3-amino-4-boronobenzoic acid itself is achiral, its structural analogues, particularly α-amino acids like p-boronophenylalanine (BPA), possess a stereogenic center. The biological activity of these analogues is often highly dependent on their stereochemistry, with the L-enantiomer typically being the more active form for transport into cancer cells. nih.gov Therefore, developing efficient stereoselective syntheses is crucial. Key strategies include the use of chiral auxiliaries, enzymatic resolution, and catalytic asymmetric reactions.

Chiral Auxiliary-Based Synthesis: This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent reaction in a diastereoselective manner. A well-documented synthesis of L-BPA utilizes a chiral pyrazine (B50134) auxiliary derived from L-valine, specifically (2R)-(–)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine. tandfonline.com The lithiated form of this auxiliary reacts with a protected 4-bromobenzylboronate to create the new carbon-carbon bond with a diastereomeric excess. tandfonline.com Subsequent acidic hydrolysis removes the auxiliary and deprotects the functional groups to yield the desired amino acid. tandfonline.comoup.com This method provides good stereocontrol but requires additional steps for attaching and removing the auxiliary.

Enzymatic Resolution: This technique leverages the high stereospecificity of enzymes to separate a racemic mixture. In a hybrid approach, an enantioselective synthesis can first produce an enriched mixture of the L-BPA methyl ester. tandfonline.comoup.com This mixture is then treated with an enzyme, such as chymotrypsin, which selectively hydrolyzes the L-enantiomer of the ester to the corresponding carboxylic acid. tandfonline.comoup.com The resulting mixture of the L-amino acid and the D-amino ester can then be easily separated due to their different chemical properties. This "hybrid process" allows for the production of optically pure L-BPA. oup.comtandfonline.com

Catalytic Asymmetric Synthesis: More modern approaches focus on using a small amount of a chiral catalyst to induce enantioselectivity, which is a highly atom-economical strategy.

Copper-Catalyzed N-Alkylation: A chiral copper catalyst can be used to achieve the kinetic resolution of a racemic α-chloroboronate ester by coupling it with a carbamate. nih.gov This method provides access to enantioenriched α-aminoboronic acid derivatives with high enantioselectivity. nih.gov

Nickel-Catalyzed Borylalkylation: An efficient method for synthesizing chiral β-aminoboronic acids involves the nickel-catalyzed asymmetric borylalkylation of enamides using a simple chiral diamine ligand. acs.orgacs.org This approach allows for the construction of β-aminoboronates with high diastereo- and enantioselectivity. acs.org

These advanced catalytic methods represent the frontier of aminoboronic acid synthesis, offering direct and efficient pathways to chiral products. nih.govacs.org

| Method | Chiral Source/Catalyst | Substrate Example | Enantiomeric/Diastereomeric Excess | Product Type |

| Chiral Auxiliary | (2R)-(–)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine | Lithiated auxiliary + 4-bromobenzylboronate | 74% e.e. (initial adduct) tandfonline.comoup.com | L-p-Boronophenylalanine (L-BPA) |

| Enzymatic Resolution | Chymotrypsin | Racemic or enriched L/D-BPA methyl ester | >99% e.e. (optically pure) tandfonline.comoup.com | L-p-Boronophenylalanine (L-BPA) |

| Catalytic Asymmetric C-N Coupling | Chiral Copper Complex | Racemic α-chloroboronate ester + carbamate | Up to 94% e.e. nih.gov | α-Aminoboronic acid derivatives |

| Catalytic Asymmetric Borylalkylation | Chiral Nickel-Diamine Complex | Enamide + Alkyl Halide + B₂pin₂ | High diastereo- and enantioselectivity acs.org | β-Aminoboronic acid derivatives |

Purification and Isolation Techniques for Boronic Acid Hydrochloride Salts

The purification of boronic acids and their hydrochloride salts can be challenging due to their unique chemical properties, including their tendency to form trimeric anhydrides (boroxines) and their amphoteric nature. The hydrochloride salt form, like this compound, is often a crystalline solid but can be highly soluble in polar solvents, necessitating specific purification strategies.

Recrystallization: This is the most common method for purifying solid compounds. The key is selecting an appropriate solvent or solvent system where the desired compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures, while impurities remain soluble. rsc.org For arylboronic acids, hot ethanol or water are often effective solvents. reddit.com For hydrochloride salts that are highly soluble in water or ethanol, precipitation can be induced by adding a less polar co-solvent, such as diethyl ether or acetone, to a saturated solution in a more polar solvent like 2-propanol. researchgate.net The crude product is dissolved in a minimal amount of hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form pure crystals. rsc.org

Acid-Base Extraction/Precipitation: This technique exploits the acidic nature of the boronic acid and the basic nature of the amino group. The crude boronic acid can be dissolved in a basic aqueous solution (e.g., sodium hydroxide) to form the boronate salt. This aqueous layer can then be washed with an organic solvent (e.g., diethyl ether) to remove non-acidic organic impurities. researchgate.net Subsequently, the aqueous layer is acidified with hydrochloric acid (HCl). This protonates the amino group and regenerates the boronic acid, causing the pure hydrochloride salt to precipitate out of the solution, which can then be collected by filtration. tandfonline.comresearchgate.net

Derivatization: When direct purification is difficult, the boronic acid can be temporarily converted into a more stable and easily crystallizable derivative.

Diethanolamine (B148213) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts that can often be easily purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid. reddit.com

Potassium Trifluoroborate Salts (KHF₂): Treatment with KHF₂ converts boronic acids into highly stable and crystalline trifluoroborate salts, which are amenable to purification. The boronic acid can be regenerated afterward. reddit.com

Chromatography: While often a last resort for large-scale purification due to cost and complexity, chromatography can be effective. Standard silica (B1680970) gel chromatography can be problematic for boronic acids, often leading to streaking or decomposition. researchgate.net However, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (like acetonitrile (B52724)/water) or chromatography on neutral alumina (B75360) can be successful. reddit.comresearchgate.net

| Technique | Principle | Application for Boronic Acid HCl Salts |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. rsc.org | Dissolve in minimal hot polar solvent (e.g., water, ethanol) and cool. May require an anti-solvent (e.g., ether) for precipitation. reddit.comresearchgate.net |

| Acid-Base Extraction/Precipitation | Partitioning between aqueous and organic phases based on the pH-dependent ionization of functional groups. researchgate.net | Dissolve in base, wash with organic solvent, then re-acidify with HCl to precipitate the pure hydrochloride salt. tandfonline.com |

| Derivatization (e.g., with Diethanolamine) | Conversion to a stable, crystalline derivative for purification, followed by regeneration of the boronic acid. reddit.com | Useful for removing persistent impurities; the adduct is purified by crystallization and then cleaved with acid. reddit.com |

| Chromatography (Reversed-Phase/Alumina) | Separation based on differential partitioning between a stationary phase and a mobile phase. researchgate.net | Effective for high-purity small-scale applications, especially when crystallization fails. Avoids issues with silica gel. reddit.com |

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity

The optimal synthetic route to a compound like this compound or its chiral analogues is determined by a careful balance of efficiency, scalability, and selectivity. Each synthetic strategy presents a unique set of advantages and disadvantages across these criteria.

Convergent syntheses , where fragments of the molecule are prepared separately and then combined, can be more efficient.

Modern catalytic asymmetric methods are highly efficient as they can bypass multiple steps (e.g., chiral auxiliary attachment/removal) and directly generate the desired product in high yield. nih.govacs.org For instance, a direct catalytic borylation or amination avoids the steps and potential yield loss associated with a resolution process.

Scalability: This refers to the feasibility of adapting a laboratory-scale procedure to large-scale industrial production.

Recrystallization is a highly scalable purification method and is preferred for industrial processes over chromatography. rsc.orgreddit.com

Reagent Cost and Safety: Routes that rely on expensive or hazardous reagents are less scalable. For example, chiral ligands for asymmetric catalysis can be costly, which may be a barrier to large-scale synthesis unless catalyst loading is very low. scispace.com Reactions involving pyrophoric reagents (like some lithiated species) or high-pressure hydrogenation require specialized equipment and pose safety challenges on a large scale.

Operational Simplicity: Routes with fewer steps and simpler workup procedures are more scalable. A "one-pot" reaction or a process that results in direct precipitation of a pure product is ideal.

Selectivity: This is a crucial measure of a reaction's precision and can be divided into chemoselectivity, regioselectivity, and stereoselectivity.

Chemo- and Regioselectivity: In the synthesis of 3-amino-4-boronobenzoic acid, the nitration of the precursor must be regioselective, and the subsequent reduction must be chemoselective (reducing the nitro group without affecting the boronic acid or carboxylic acid). Catalytic hydrogenation generally offers excellent chemoselectivity for nitro group reduction. epo.org

Stereoselectivity: For chiral analogues like L-BPA, this is paramount.

Enzymatic resolution offers perfect stereoselectivity but is limited by a theoretical maximum yield of 50% from a racemic mixture.

Chiral auxiliary methods provide good to excellent stereocontrol but are less atom-economical due to the stoichiometric use of the auxiliary. tandfonline.com

Catalytic asymmetric synthesis is the most sophisticated approach, offering high stereoselectivity with high atom economy. nih.govscispace.com However, developing a suitable catalyst can be challenging and may not be broadly applicable to all substrates.

| Synthetic Approach | Efficiency (Yield) | Scalability | Selectivity (Stereo/Regio) |

| Classical (with Resolution) | Low (max 50% for resolution step) | Moderate; depends on resolution method. Can be operationally complex. | Excellent stereoselectivity from resolution, but regioselectivity depends on initial steps. |

| Chiral Auxiliary | Moderate; requires extra steps for attachment/removal. tandfonline.com | Moderate; cost of the auxiliary and additional steps can be a barrier. | Good to Excellent; stereochemical outcome is reliably controlled by the auxiliary. tandfonline.comoup.com |

| Catalytic Asymmetric Synthesis | High; direct and atom-economical. nih.govacs.org | Potentially high, but can be limited by catalyst cost, sensitivity, and optimization requirements. scispace.com | Excellent; offers high enantioselectivity and can provide access to either enantiomer. nih.govacs.org |

Fundamental Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Boronobenzoic Acid Hydrochloride

Lewis Acidity and Boronate Formation Dynamics

The boron atom in 3-amino-4-boronobenzoic acid possesses an empty p-orbital, making it a Lewis acid. This characteristic is central to its ability to interact with Lewis bases, most notably diols and polyols, through reversible covalent bonding. This interaction is highly sensitive to the pH of the medium, which dictates the speciation of the boronic acid and thus its reactivity.

Boronic acids are well-known for their ability to form stable cyclic esters, known as boronate esters, with 1,2- and 1,3-diols. nih.govresearchgate.net This reaction is a reversible condensation process that forms a five- or six-membered ring. The equilibrium of this reaction is dependent on several factors, including the structure and concentration of the diol, the solvent, and the pH. nsf.gov

The formation of the boronate ester proceeds via the interaction of the diol's hydroxyl groups with the boron center. The stability of the resulting cyclic ester is significantly influenced by the geometric arrangement of the hydroxyl groups. Diols with a cis configuration on a rigid framework, such as cyclopentanediol, tend to form more stable complexes compared to flexible diols like neopentyl glycol. nsf.gov The binding affinity also increases with the number of available hydroxyl groups, as seen in the interaction with sugars like sorbitol and fructose. mdpi.com

| Boronic Acid | Diol | Binding Constant (K, L/mol) at pH 8.0 |

|---|---|---|

| Phenylboronic Acid (PBA) | Fructose | 513 |

| 3-Aminophenylboronic Acid | Fructose | 137 |

| 3-Thienylboronic Acid (TBA) | Fructose | 3400 |

| 3-Thienylboronic Acid (TBA) | Sorbitol | 8400 |

Data in the table is derived from studies on analogous compounds to illustrate the principles of diol binding. mdpi.com

The Lewis acidity and reactivity of 3-amino-4-boronobenzoic acid are profoundly influenced by pH. In aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form. researchgate.netnih.gov The transition between these states is governed by the pKa of the boronic acid. nih.gov

The tetrahedral boronate form is significantly more reactive towards diols than the neutral trigonal form. researchgate.net Consequently, the formation of boronate esters is favored at pH values near or above the pKa of the boronic acid. As the pH of the solution increases, the equilibrium shifts towards the more nucleophilic tetrahedral species, leading to a higher binding constant with diols. mdpi.comresearchgate.net This pH-dependent binding is a hallmark of boronic acid chemistry. For a typical phenylboronic acid, the optimal pH for complex formation with a diol is generally between 7 and 9. researchgate.net The pKa value itself is sensitive to the electronic nature of substituents on the aromatic ring; electron-withdrawing groups tend to lower the pKa, while electron-donating groups raise it. nih.gov

| Arylboronic Acid Derivative | pKa |

|---|---|

| 4-Formylphenylboronic acid (electron-withdrawing) | ~7.8 |

| Phenylboronic acid | ~9.0 |

| 3-Acetamidophenylboronic acid (electron-donating) | ~9.2 |

This table illustrates the effect of aromatic substituents on the pKa of the boronic acid group, based on data from analogous compounds. nih.gov

Role in Metal-Catalyzed Cross-Coupling Reactions

3-Amino-4-boronobenzoic acid hydrochloride is a versatile substrate for metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The boronic acid moiety is the key functional group for these reactions, particularly the widely used Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. libretexts.orgmdpi.com The generally accepted catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex. This step is often the rate-determining step of the cycle. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by converting it to a more nucleophilic boronate species, facilitating the transfer. libretexts.orgnih.gov

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

In the case of 3-amino-4-boronobenzoic acid, the presence of the amino and carboxyl groups can influence the reaction. The amino group, particularly if deprotonated to a free N-H, can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle. nih.gov Therefore, reaction conditions such as the choice of base, ligand, and temperature must be carefully optimized. Kinetic studies of Suzuki reactions are often zero-order in the boronic acid concentration, indicating that transmetalation is not the rate-limiting step once the boronate is formed. nih.gov

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Chloroindazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 94 |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | ~90 |

| 4-Bromoanisole | Phenylboronic acid | Pd/HPS | NaOH | EtOH/H₂O | >99 |

Table of typical Suzuki-Miyaura reaction conditions and yields for structurally relevant substrates. mdpi.comnih.govmdpi.com

While palladium catalysis is dominant, copper-catalyzed cross-coupling reactions have emerged as a valuable alternative. These reactions can be used to form C-N, C-O, and C-S bonds. For a molecule like 3-amino-4-boronobenzoic acid, the boronic acid moiety could potentially participate in copper-catalyzed C-N bond formation with nitrogen-containing substrates. nih.gov

Mechanistic studies suggest that some copper-catalyzed couplings proceed through a pathway where the copper catalyst facilitates both a deoxygenation step (if starting from a nitroarene) and the subsequent C-N bond formation. nih.gov The reaction may involve coordination of the copper to the aryl boronic acid, followed by a 1,2-aryl shift to establish the new bond. Furthermore, the presence of an ortho-carboxylate group has been shown to have an accelerating effect in some homogeneous copper-catalyzed amination reactions, suggesting a potential for intramolecular assistance in related substrates. nih.govsemanticscholar.org

Reactivity of Amine and Carboxyl Moieties in Organic Transformations

Beyond its role in cross-coupling, this compound possesses amine and carboxyl groups that can undergo a wide range of organic transformations. The relative reactivity of these groups, along with the boronic acid, often necessitates the use of protecting group strategies to achieve selective functionalization.

The carboxylic acid group can readily undergo Fischer esterification when heated in the presence of an alcohol and a strong acid catalyst, such as sulfuric acid. libretexts.orgbond.edu.au This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. libretexts.org

The amine group is nucleophilic and can participate in reactions such as acylation with acid chlorides or anhydrides to form amides. Its basicity also means it will be protonated under acidic conditions, forming an ammonium salt, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the free amino group is a strong activating group. nih.gov

The interplay between the three functional groups is critical. For instance, attempting to acylate the amine group under standard conditions could lead to a competing reaction at the boronic acid. Similarly, reactions involving the carboxylic acid might require prior protection of the more reactive amine and boronic acid groups. The choice of reaction conditions is therefore paramount in directing the transformation to the desired functional group.

Amide Bond Formation via Carbodiimide (B86325) Chemistry and Other Methods

The synthesis of amides from this compound involves the reaction of its carboxylic acid moiety with a primary or secondary amine. Due to the presence of the amine and boronic acid functional groups, appropriate protection strategies are often necessary to prevent unwanted side reactions. The primary amino group is typically protected with standard protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) before amide coupling is attempted.

Carbodiimide-mediated coupling is a prevalent method for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are commonly employed, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and minimize side reactions, particularly racemization at the alpha-carbon if it were chiral. The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide bond, or it can react with an additive like HOBt to form an active ester, which subsequently reacts with the amine. The use of EDC is advantageous in many applications because both the reagent itself and its urea byproduct are water-soluble, simplifying purification through aqueous extraction.

The reaction conditions, such as pH, are crucial. EDC-mediated reactions with carboxyl groups are most effective in a narrow, low pH range (e.g., 3.5-4.5). The rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide.

Alternative methods for amide bond formation include the use of phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents generate active esters in situ and are known for their high efficiency and low rates of racemization. Boric acid itself has also been explored as a mild, "green" catalyst for the direct amidation of carboxylic acids and amines, offering a potential alternative to stoichiometric activating agents.

| Reagent Class | Examples | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, OxymaPure | Forms O-acylisourea intermediate; water-soluble byproducts (EDC). |

| Phosphonium Salts | BOP, PyBOP | None required | High efficiency, rapid reactions, minimal racemization. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | HOBt, HOAt | Forms active esters with high reactivity. |

| Catalysts | Boric Acid | None | Catalyzes direct condensation of acids and amines. |

Esterification and Peptide Coupling Reactions

Esterification of this compound is typically achieved through acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, and water is removed as it is formed. A strong acid catalyst, such as concentrated sulfuric acid or gaseous hydrogen chloride, is required to protonate the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol. For instance, the esterification of the analogous p-aminobenzoic acid with ethanol (B145695) is a standard procedure that involves refluxing in the presence of sulfuric acid, followed by neutralization with a base like sodium carbonate to precipitate the ester product.

Other methods for esterifying amino acids include the use of reagents like thionyl chloride in alcohol, which first converts the alcohol to an alkyl chloroformate or the carboxylic acid to an acid chloride, facilitating the reaction.

Peptide Coupling Reactions involving this compound would treat it as an unnatural amino acid building block. These reactions are essentially specialized amide bond formations where the carboxyl group of one amino acid is coupled to the amino group of another. To achieve this, the same activating reagents used for general amide synthesis are employed, including carbodiimides (DCC, EDC) and onium salts (HBTU, HATU, PyBOP).

For successful peptide synthesis, both the amino group and the boronic acid group of 3-Amino-4-boronobenzoic acid would likely require protection. The amino group is typically protected with an Fmoc group for solid-phase peptide synthesis (SPPS) or a Boc/Cbz group for solution-phase synthesis. The boronic acid moiety is often protected as a boronate ester, for example, by reacting it with pinanediol or MIDA (N-methyliminodiacetic acid), to prevent side reactions during the coupling steps. Recent strategies have facilitated the synthesis of various peptide-boronic acids by developing versatile Fmoc-protected α-aminoboronate building blocks suitable for standard solid-phase synthesis protocols.

| Functional Group | Common Protecting Groups | Typical Application |

|---|---|---|

| α-Amino Group | Fmoc, Boc, Cbz | Prevents self-polymerization during carboxyl activation. |

| Boronic Acid Group | Pinanediol ester, MIDA ester | Masks Lewis acidity and prevents interference with coupling reagents. |

| Carboxylic Acid Group | Methyl/Ethyl ester, Benzyl ester | Used when the amino group is the intended nucleophile. |

Intramolecular Interactions and Conformational Analysis

Hydrogen Bonding Networks Involving Boron, Amino, and Carboxyl Groups

Hydrogen bonds are formed when a hydrogen atom is shared between two electronegative atoms, with one (the donor) covalently bonded to the hydrogen and the other (the acceptor) interacting with it through a lone pair of electrons. In this molecule, the -OH groups of the boronic acid, the -OH of the carboxylic acid, and the -NH₂ group can all act as hydrogen bond donors. The oxygen atoms of all three functional groups and the nitrogen atom of the amino group can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: It is highly probable that the molecule forms dimers in the solid state through hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. This creates a stable eight-membered ring structure (an R²₂(8) motif) via two O-H···O interactions. Additionally, the boronic acid moieties can form stable hydrogen-bonded dimers with each other. A particularly stable interaction is the charge-assisted heterosynthon between a boronic acid and a carboxylate anion (–B(OH)₂···⁻OOC–), which is significantly stronger than the hydrogen bonds between the neutral parent acids. The amino groups can also participate in intermolecular hydrogen bonding with carboxyl or boronic acid groups of neighboring molecules, further extending the crystal lattice.

Intramolecular Hydrogen Bonding: The ortho-positioning of the amino group relative to the boronic acid group creates the potential for an intramolecular hydrogen bond. This could occur between one of the N-H bonds of the amino group (donor) and an oxygen atom of the boronic acid (acceptor), forming a stable five- or six-membered ring. Such intramolecular interactions are observed in analogous structures, such as 4-amino-3-bromobenzoic acid, where an N-H···Br intramolecular bond is present. This suggests a similar N-H···O(borono) interaction is feasible.

Derivatization and Conjugation Strategies for Advanced Molecular Architectures

Synthesis of Boronate Esters and Anhydrides

The boronic acid moiety of 3-Amino-4-boronobenzoic acid hydrochloride is readily converted into boronate esters and anhydrides, which modifies its reactivity and solubility, and can serve as a protective strategy during other chemical transformations.

Boronate Esters: Boronic acids are known to react with diols to form cyclic boronate esters. This reversible reaction is a cornerstone of their application in sensors and dynamic materials. A common method for synthesizing stable boronate esters involves the reaction of the boronic acid with an alcohol like pinacol (B44631) (2,3-dimethyl-2,3-butanediol), often in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). nih.govescholarship.org For this compound, the esterification would typically proceed by mixing it with a slight excess of the diol. The reaction can be driven to completion by removing the water formed during the condensation.

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| Phenylboronic Acid | Pinacol | Methanol | Room Temperature, 6h | Phenylboronic acid pinacol ester | nih.gov |

| Aryl Halide | Pinacolborane (HBpin) | THF | Ambient Temperature | Arylboronate ester | escholarship.org |

This table showcases general reaction conditions for boronate ester synthesis, which are applicable to this compound.

Anhydrides: Phenylboronic acids can dehydrate to form cyclic trimers known as boroxines, which are technically the anhydrides of the boronic acid. nih.gov This process is often an equilibrium and can occur upon heating or in the solid state, where varying amounts of the anhydride (B1165640) form may be present. nih.govcalpaclab.com The formation of the anhydride from this compound would involve the intermolecular condensation of three molecules with the elimination of three molecules of water. This conversion is typically reversible upon addition of water.

Formation of Polymeric Structures and Functionalized Monomers

The multifunctionality of this compound allows for its incorporation into polymeric structures, either as a functionalized monomer or by grafting it onto existing polymer backbones.

To create boronate-functionalized polyacrylamides, a derivative of this compound can be synthesized to contain a polymerizable group, such as an acryloyl or allyl moiety. For example, the amino group of the molecule could be acylated with acryloyl chloride, or the carboxylic acid could be coupled with allylamine (B125299) to yield a monomer. This monomer can then be copolymerized with acrylamide (B121943) or allylamine to introduce the boronic acid functionality into the final polymer.

An alternative approach is post-polymerization modification. rsc.org A pre-formed polymer containing reactive side chains (e.g., activated esters) can be reacted with the amino group of this compound to attach the boronic acid-containing moiety to the polymer backbone. This method allows for precise control over the degree of functionalization. rsc.org

Chitosan (B1678972), a biocompatible polysaccharide with abundant amino and hydroxyl groups, is an excellent candidate for grafting with boronic acids to create responsive materials. chadsprep.commdpi.com The carboxylic acid group of this compound can be covalently linked to the primary amino groups of chitosan's glucosamine (B1671600) units. This reaction is typically facilitated by carbodiimide (B86325) coupling chemistry, using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form an active ester intermediate that readily reacts with the amine groups on chitosan. reading.ac.uk

The resulting chitosan-graft-boronic acid polymer becomes a "smart" material. The boronic acid moieties can reversibly bind with diols, making the material responsive to the presence of sugars like glucose. reading.ac.uk Furthermore, the properties of the grafted chitosan, such as solubility and solution turbidity, can be significantly altered depending on the pH and the degree of boronate conjugation. reading.ac.uk

| Property | Unmodified Chitosan | Phenylboronic Acid-Grafted Chitosan | Reference |

| Surface Charge | Positive | Zwitterionic (charge-reversible) | nih.gov |

| pH-Responsiveness | Low | High (responsive to pH changes) | nih.gov |

| Diol Binding | No | Yes (forms boronate esters) | reading.ac.ukmdpi.com |

This interactive table compares the properties of unmodified chitosan with those of chitosan grafted with phenylboronic acid, a modification directly achievable with this compound.

Development of Bioconjugates for Molecular Probing

The unique ability of boronic acids to form stable, yet reversible, covalent bonds with 1,2- and 1,3-diols makes this compound an ideal component for creating bioconjugates for molecular probing. These probes are designed to detect and interact with biologically significant molecules like carbohydrates, glycoproteins, and certain neurotransmitters. nih.govnih.gov

The core strategy involves using the boronic acid as the "warhead" for recognizing diol-containing targets. The amino or carboxylic acid groups on the this compound molecule serve as versatile handles for attaching reporter molecules, such as fluorophores or affinity tags. For instance, a fluorescent dye could be coupled to the amino group, creating a probe that emits a signal upon binding to a target saccharide on a cell surface.

A sophisticated approach involves forming iminoboronates. A ligand functionalized with a hydrazide can be combined with a 2-formylphenylboronic acid derivative to create a probe that can selectively label proteins. nih.gov This strategy could be adapted by modifying the this compound to include an aldehyde, enabling its use in similar protein labeling and detection applications.

Structure-Reactivity Relationships in Modified Derivatives

The reactivity of the boronic acid group in this compound is heavily influenced by the electronic effects of its amino and carboxylic acid substituents. These relationships determine the acid's pKa and its affinity for diols.

The pKa of a phenylboronic acid is a critical parameter, as the anionic tetrahedral boronate form is the species that predominantly reacts with diols. Electron-withdrawing groups on the phenyl ring lower the pKa, making the boronic acid more acidic and thus more reactive at physiological pH. Conversely, electron-donating groups raise the pKa. nih.gov

| Phenylboronic Acid Derivative | Substituent Type | Measured pKa | Reference |

| Phenylboronic Acid | Unsubstituted | ~9.0 | nih.gov |

| 3-Acetamidophenylboronic acid | Electron-donating (amide) | 9.12 | nih.gov |

| 4-Formylphenylboronic acid | Electron-withdrawing (aldehyde) | 7.82 | nih.gov |

This table illustrates the effect of substituents on the pKa of phenylboronic acid, providing a framework for understanding the reactivity of this compound.

Advanced Characterization Techniques and Analytical Methodologies for 3 Amino 4 Boronobenzoic Acid Hydrochloride Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 3-Amino-4-boronobenzoic acid hydrochloride, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F where applicable)

NMR spectroscopy is a cornerstone for the characterization of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are of primary importance.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For the aromatic protons of this compound, a complex splitting pattern is expected due to the substitution pattern on the benzene (B151609) ring. The chemical shifts of the amino (-NH₂) and carboxylic acid (-COOH) protons can be broad and their positions are often dependent on the solvent and concentration. In the hydrochloride salt, the amino group will be protonated to -NH₃⁺, which will affect the chemical shifts of the adjacent aromatic protons and the appearance of the N-H protons. Based on data from analogous compounds like 3-aminophenylboronic acid and substituted benzoic acids, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would be expected to show distinct signals for the carboxyl carbon, the carbon atom attached to the boron group, and the other aromatic carbons. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carboxyl carbon would likely appear in the range of 165-170 ppm, while the aromatic carbons would be found between 115 and 150 ppm. nih.gov

¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR is a powerful tool for directly observing the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state and substituents of the boron atom. For a trigonal planar boronic acid, a relatively broad signal is typically observed. The chemical shift can change significantly upon complexation or changes in pH. chemicalbook.com Studies on phenylboronic acids show that the pH of the solution influences the equilibrium between the boronic acid and the boronate species, which is readily monitored by ¹¹B NMR. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | m | Aromatic protons |

| ¹H | Variable | br s | -NH₃⁺ and -COOH protons, solvent dependent |

| ¹³C | 165 - 170 | s | Carboxyl carbon (-COOH) |

| ¹³C | Variable | s | Carbon attached to Boron (C-B) |

| ¹³C | 115 - 150 | m | Other aromatic carbons |

| ¹¹B | 28 - 34 | br s | Trigonal boronic acid |

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the amine, carboxylic acid, and boronic acid groups.

Key expected vibrational frequencies include:

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.

N-H stretch: For the aminium (-NH₃⁺) group, broad and complex absorptions are expected in the 2800-3200 cm⁻¹ region, often superimposed on the O-H stretch.

C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1730 cm⁻¹.

N-H bend: The bending vibration for the -NH₃⁺ group typically appears around 1500-1600 cm⁻¹.

C-N stretch: The stretching vibration of the C-N bond is expected in the region of 1200-1350 cm⁻¹.

B-O stretch: A strong and broad band associated with the B-O stretching of the boronic acid group is typically observed in the 1310-1380 cm⁻¹ region.

O-H bend: An out-of-plane O-H bend for the boronic acid may be seen around 650-700 cm⁻¹.

For comparison, the FT-IR spectrum of the related compound 3-amino-4-chlorobenzoic acid shows characteristic peaks for the amino and carboxylic acid groups. nist.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aminium | N-H stretch | 2800-3200 | Broad, Medium |

| Carbonyl | C=O stretch | 1700-1730 | Strong |

| Aminium | N-H bend | 1500-1600 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium-Weak |

| Boronic Acid | B-O stretch | 1310-1380 | Strong, Broad |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The loss of the boronic acid group [B(OH)₂] is also a likely fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized compound or for verifying the purity of a sample.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC method would be a suitable approach. A C18 column is commonly used for the separation of polar aromatic compounds. helixchrom.comsielc.com

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.com The pH of the mobile phase is a critical parameter that affects the retention time of the analyte due to the presence of the acidic carboxylic acid and basic amino groups. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. A specification sheet for the related 3-aminophenylboronic acid hydrochloride indicates a purity of ≥98.0% as determined by HPLC, highlighting the industrial relevance of this technique. thermofisher.com

Interactive Data Table: Exemplar HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: These are example parameters and would require optimization for specific applications.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

The crystal structure of this compound is expected to share similarities with its 3-aminophenylboronic acid analog, particularly the formation of hydrogen-bonded dimers via the boronic acid moieties. However, the presence of the carboxylic acid group and the hydrochloride salt will introduce additional and more complex intermolecular interactions. The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially leading to different packing arrangements. The chloride ion will also participate in the hydrogen-bonding network, likely interacting with the protonated amine and the acidic protons of the boronic and carboxylic acid groups.

Table 1: Crystallographic Data for 3-Aminophenylboronic Acid Monohydrate nih.govresearchgate.net

| Parameter | Value |

| Formula | C₆H₈BNO₂·H₂O |

| Molecular Weight | 154.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1211 (8) |

| b (Å) | 13.8548 (15) |

| c (Å) | 7.8475 (8) |

| β (°) | 100.663 (2) |

| Volume (ų) | 760.88 (14) |

| Z | 4 |

This data is for the analog 3-aminophenylboronic acid monohydrate and serves as a predictive model for the crystallographic analysis of this compound.

Electrochemical Techniques for Reactivity and Sensing Applications

Electrochemical methods are powerful tools for investigating the redox properties of molecules and for developing novel sensing platforms. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable information about the oxidation and reduction potentials of a compound, its reaction kinetics, and its potential for use in electrochemical sensors.

The electrochemical behavior of aminophenylboronic acids has been a subject of significant research interest, primarily due to their ability to bind with diols, such as saccharides and certain neurotransmitters. u-szeged.huresearchgate.net Studies on 3-aminophenylboronic acid (3-APBA) have demonstrated its utility in the development of electrochemical sensors. u-szeged.hursc.org

For instance, 3-APBA can be electropolymerized onto an electrode surface to form a conductive polymer film (poly(3-aminophenylboronic acid)). u-szeged.hursc.orgresearchgate.net This polymer-modified electrode can then be used for the potentiometric or amperometric detection of diol-containing molecules. The binding of a diol to the boronic acid group alters the electronic properties of the polymer, leading to a measurable change in the electrochemical signal. u-szeged.huresearchgate.net

The electrochemical reactivity of this compound is expected to be influenced by both the amino and boronic acid groups. The amino group can be oxidized at a certain potential, while the boronic acid group provides a recognition site for diols. The presence of the electron-withdrawing carboxylic acid group in the para position to the boronic acid is likely to increase the acidity of the boronic acid, which could in turn affect its binding affinity and the electrochemical response upon diol complexation. nih.gov

The electropolymerization of this compound could lead to a functionalized polymer with built-in recognition sites for diols, making it a promising candidate for the development of highly specific electrochemical sensors. The hydrochloride salt form ensures good solubility in aqueous media, which is advantageous for electrochemical studies.

Table 2: Electrochemical Data for the Electropolymerization of 3-Aminophenylboronic Acid (3-APBA) u-szeged.hu

| Technique | Parameter | Conditions | Observation |

| Cyclic Voltammetry | Potential Range | -0.2 to 1.0 V vs. Ag/AgCl | An irreversible oxidation peak corresponding to the polymerization of 3-APBA. |

| Scan Rate | 100 mV/s | Increase in peak current with successive cycles, indicating polymer film growth. | |

| Potentiometry | Analyte | Dopamine (B1211576) | Linear potential response to increasing dopamine concentrations. u-szeged.hu |

This data for the analog 3-aminophenylboronic acid illustrates the typical electrochemical behavior and sensing application that could be explored for this compound.

Applications in Organic Synthesis and Catalysis

Building Block for Complex Organic Molecule Synthesis

The presence of three distinct functional groups on the benzene (B151609) ring of 3-Amino-4-boronobenzoic acid hydrochloride allows for its stepwise and selective functionalization, making it an ideal starting material for the synthesis of complex organic molecules.

The reactivity of the amino and boronic acid groups of this compound enables its participation in various cyclization reactions to form boron-containing heterocycles. These heterocycles are of significant interest due to their diverse biological activities.

One prominent class of heterocycles accessible from aminoboronic acids are benzoxaboroles . The general synthesis of 3-aminobenzoxaboroles can be achieved through the condensation of a (2-formylphenyl)boronic acid with an appropriate amine. acs.org While this specific route starts with a different precursor, the underlying principle of forming a cyclic boronic ester with an adjacent functional group highlights the potential of 3-Amino-4-boronobenzoic acid to be a precursor for more complex, fused heterocyclic systems. For instance, after suitable modification, the amino and boronic acid moieties could react with appropriate partners to form novel benzoxaborole derivatives. The synthesis of various substituted benzoxaboroles has been extensively reviewed, underscoring their importance in medicinal chemistry. nih.govwikipedia.orgclockss.orgnih.gov

Another important class of heterocycles that can be synthesized using aminoboronic acids are quinazolinones . Research has shown that boron-containing quinazolinones, specifically benzo[d] acs.orgnih.govwikipedia.orgdiazaborinin-4(1H)-ones, can be prepared in a one-pot, two-step reaction. This process begins with the condensation of isatoic anhydride (B1165640) and an amine to form a 2-aminobenzamide, which then reacts with a boronic acid. rsc.org Given that this compound contains both an amino group and a boronic acid, it could potentially be used in multi-component reactions to generate novel quinazolinone scaffolds. The synthesis of quinazolinones is a very active area of research, with numerous methods being developed. sigmaaldrich.comsigmaaldrich.comebi.ac.uksigmaaldrich.comnih.govbldpharm.com

| Heterocycle Class | General Synthetic Approach | Relevance to this compound |

| Benzoxaboroles | Condensation of (2-formylphenyl)boronic acids with amines. acs.org | Potential precursor for functionalized benzoxaborole derivatives. |

| Quinazolinones | Reaction of 2-aminobenzamides with boronic acids. rsc.org | Can serve as a key component in multi-component reactions to form novel quinazolinone structures. |

The boronic acid moiety of this compound is a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide variety of substituents onto the aromatic ring, leading to the synthesis of substituted benzoic acid derivatives. The general utility of boronic acids in Suzuki-Miyaura couplings is well-established. bldpharm.comnih.gov By coupling this compound with various aryl or vinyl halides, a library of substituted benzoic acids can be generated, which are valuable intermediates in medicinal chemistry and materials science.

Furthermore, this compound is a potential precursor for the synthesis of substituted phenylalanine derivatives. The synthesis of 4-borono-L-phenylalanine (BPA), an important agent for boron neutron capture therapy, has been extensively studied. These syntheses often involve the introduction of a boronic acid group onto a phenylalanine backbone or the construction of the amino acid from a boron-containing aromatic compound. Starting with this compound, one could envision a synthetic route where the existing amino and carboxylic acid groups are protected, followed by transformations at the boronic acid site or further functionalization of the aromatic ring prior to deprotection. The synthesis of various phenylalanine amides and other derivatives is an active area of research, highlighting the importance of these structural motifs.

| Target Molecule | Synthetic Strategy | Role of this compound |

| Substituted Benzoic Acids | Suzuki-Miyaura cross-coupling. bldpharm.comnih.gov | Serves as the boronic acid component for coupling with various organic halides. |

| Substituted Phenylalanines | Multi-step synthesis involving protection and functionalization. | A potential starting material for the construction of novel phenylalanine analogs. |

Role in Asymmetric Synthesis

The field of asymmetric synthesis seeks to create chiral molecules with a high degree of stereocontrol, which is crucial for the development of pharmaceuticals. Chiral aminoboronic acids and their derivatives are valuable building blocks and catalysts in this area. acs.orgnih.govrsc.org

The enantioselective synthesis of α-aminoboronic acid derivatives has been achieved through various catalytic methods, including copper-catalyzed hydroamination of alkenyl boronates and rhodium-catalyzed hydroboration of enamides. acs.orgnih.gov These methods often employ chiral ligands to induce stereoselectivity. While this compound is itself achiral, it can be utilized in several ways in asymmetric synthesis.

It can be a substrate for the synthesis of chiral aminoboronic acid derivatives. For example, the amino group could be derivatized with a chiral auxiliary, which would direct subsequent reactions to proceed stereoselectively. Alternatively, the carboxylic acid could be used as a handle to attach a chiral catalyst that directs a transformation at another part of the molecule. The development of methods for the asymmetric synthesis of α-amino tertiary boronic esters further expands the possibilities for creating complex chiral molecules from boronic acid precursors. nih.gov

Catalyst and Reagent in Specific Organic Reactions

Beyond its role as a building block, this compound can also function as a catalyst or reagent in specific organic reactions, primarily due to the reactivity of the boronic acid group.

The direct formation of amides from carboxylic acids and amines is a highly desirable transformation in organic synthesis, as it avoids the use of often wasteful stoichiometric coupling reagents. Arylboronic acids have emerged as effective catalysts for this reaction. ebi.ac.uk The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate, which is more electrophilic than the parent carboxylic acid and thus more susceptible to nucleophilic attack by the amine.

| Catalytic Reaction | Role of Boronic Acid | Influence of Substituents |

| Amidation | Lewis acid catalyst, activates carboxylic acid. ebi.ac.uk | Electronic effects of amino and carboxylic acid groups can modulate catalytic activity. nih.govebi.ac.uk |

The boronic acid functional group is known to undergo reversible hydrolysis in aqueous media to form a tetrahedral boronate species. wikipedia.orgclockss.org The stability of boronic acids and their esters towards hydrolysis is a critical factor in their application, especially in biological contexts. nih.govsigmaaldrich.com The rate of hydrolysis can be influenced by steric and electronic factors. Bulky groups around the boron atom can hinder hydrolysis, while the pH of the solution also plays a crucial role. acs.orgsigmaaldrich.com For this compound, the presence of the amino and carboxylic acid groups would make its stability and reactivity highly pH-dependent.

Boronic acids are also known to undergo dehydration to form cyclic trimers known as boroxines . nih.govwikipedia.orgclockss.org This is a reversible process, and an equilibrium often exists between the boronic acid and the boroxine (B1236090) in solution. The formation of boroxines is typically favored by the removal of water. nih.govwikipedia.org Studies on the thermodynamics of boroxine formation have shown that electron-donating groups on the boronic acid can favor boroxine formation. clockss.org The amino group on this compound could therefore influence the position of this equilibrium. The formation of boroxines can be a competing process in reactions involving boronic acids and needs to be considered when designing synthetic procedures.

| Process | Description | Relevance to this compound |

| Hydrolysis | Reversible reaction with water to form boronate. wikipedia.orgclockss.org | Stability and reactivity are pH-dependent due to amino and carboxylic acid groups. |

| Cyclodimerization (Boroxine Formation) | Dehydration to form a cyclic trimer. nih.govwikipedia.org | The amino group may influence the equilibrium between the monomeric boronic acid and the boroxine. clockss.org |

Applications in Materials Science and Functional Materials Development

Responsive Polymer and Hydrogel Design

Polymers and hydrogels that can change their properties in response to external signals are at the forefront of materials innovation. 3-Amino-4-boronobenzoic acid, derived from its hydrochloride salt, is a popular monomer for creating such responsive systems.

A primary application of this compound is in the development of glucose-responsive materials, particularly hydrogels, which have been extensively researched for applications such as self-regulating insulin (B600854) delivery systems. rsc.orgacs.org The core of this functionality lies in the reversible interaction between the boronic acid group and the cis-diol groups present in glucose molecules. nih.gov

The chemical mechanism is governed by pH. researchgate.net The boronic acid exists in equilibrium between an uncharged, trigonal planar form and a charged, tetrahedral boronate ion. researchgate.net The tetrahedral form is more favorable for binding with diols. researchgate.netrsc.org At physiological pH (around 7.4), which is below the pKa of many simple phenylboronic acids (pKa ~8.8), the equilibrium favors the uncharged state, leading to weaker glucose binding. rsc.orgmdpi.com However, upon binding with glucose, a stable cyclic boronate ester is formed. This complexation shifts the equilibrium towards the charged tetrahedral state, effectively lowering the pKa of the boronic acid. researchgate.net

This shift in charge and structure upon glucose binding is the driving force for the material's response. In a hydrogel network, the incorporation of 3-aminophenylboronic acid moieties leads to changes in the hydrogel's properties in the presence of glucose. An increase in glucose concentration leads to more boronate-glucose complexes, increasing the negative charge within the polymer network. This results in increased electrostatic repulsion between the polymer chains and an influx of water, causing the hydrogel to swell. acs.orgmdpi.com This swelling can be harnessed to control the release of encapsulated molecules, such as insulin. rsc.org

| Parameter | Condition | Observation | Reference |

| Insulin Release | pH 7.4 | 39% release after 34 hours | mdpi.com |